
N-Allylmaleimide
Overview
Description
N-Allylmaleimide is a compound with biomedical research applications. It has been found to inhibit the growth of select cancer cells and has potential neuroprotective attributes, making it a promising candidate for neurodegenerative disease treatment .
Synthesis Analysis
New thermally curable copolymers of N-Allylmaleimide with N-vinylpyrrolidone and 2,2-diallyl 1,1,3,3-tetraethylguanidinium chloride have been obtained via bulk radical copolymerization as well as in methanol and dimethylsulfoxide solutions in the presence of AIBN at 70–90°C .
Molecular Structure Analysis
The molecular formula of N-Allylmaleimide is C7H7NO2 . The homopolymerization of N-Allylmaleimide was first done by T.M. Pyriadi and H.J. Harwood , who showed that a polymer is formed with the involvement of three types of units: owing to 1,2 addition of a maleimide bond, “allyl addition,” and addition of an allyl group to the double bond of maleimide (cyclic units) .
Chemical Reactions Analysis
The kinetic laws of reaction have been studied, and the relative activities of monomers have been determined. It has been shown that random copolymers are formed, and the copolymerization in methanol shows a high tendency toward alternation of monomer units .
Scientific Research Applications
Polymer Chemistry and Copolymers
N-Allylmaleimide-based copolymers have attracted attention due to their thermal curability and unique properties. These copolymers are synthesized through bulk radical copolymerization with monomers like N-vinylpyrrolidone and 2,2-diallyl1,1,3,3-tetraethylguanidinium chloride . Their applications span various industries, including aerospace and microelectronics. The electron-acceptor properties of N-substituted maleimides lead to alternating monomer units in copolymers, enhancing their performance .
Thermal Stability and Electron-Withdrawing Properties
N-Substituted maleimides, including N-Allylmaleimide, exhibit excellent thermal stability. Their rigid five-membered ring structure contributes to their robustness. These compounds are often used in materials requiring high-temperature resistance, such as flame-retardant coatings and adhesives .
Cross-Linking Agents
N-Allylmaleimide serves as an effective cross-linking agent in polymer networks. Its allyl groups readily participate in radical reactions, leading to the formation of three-dimensional networks. These networks enhance mechanical properties, chemical resistance, and thermal stability in various materials .
Photopolymerization and Photocuring
N-Allylmaleimide is employed in photopolymerization processes. When exposed to UV light, it undergoes efficient curing, making it useful for creating photoresists, optical coatings, and other light-sensitive materials .
Functional Monomers
Researchers explore N-Allylmaleimide as a functional monomer for designing specific polymers. Its reactivity allows for tailored modifications, such as introducing functional groups or improving compatibility with other monomers .
Drug Delivery Systems
In the field of drug delivery, N-Allylmaleimide-based polymers can be designed to encapsulate and release therapeutic agents. Their controlled release properties make them promising candidates for targeted drug delivery systems .
Safety and Hazards
When handling N-Allylmaleimide, avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
N-Allylmaleimide-based copolymers are widely used in various branches of industry, from the aerospace industry to microelectronics . Future research could focus on exploring its potential applications in these areas and others, such as its use in biomedical research and potential for neurodegenerative disease treatment .
Mechanism of Action
Target of Action
N-Allylmaleimide, similar to its relative N-Ethylmaleimide, is known to interact with sulfhydryl groups . These groups are found in many proteins and enzymes, making them potential targets for N-Allylmaleimide. In particular, N-Ethylmaleimide has been reported to interact with Galectin-10 , a protein that regulates immune responses through the recognition of cell-surface glycans .
Mode of Action
N-Allylmaleimide, like N-Ethylmaleimide, is an alkylating reagent . It reacts with sulfhydryl groups to form stable thioether bonds . This reaction is specific for sulfhydryls at pH 6.5-7.5 . At pH values greater than 7.5, reactivity with amino groups occurs . This interaction can modify the function of proteins and enzymes, potentially leading to changes in cellular processes.
Biochemical Pathways
For instance, N-substituted maleimides have been reported to affect the biosynthesis of chitin and β(1,3)glucan, components of the fungal cell wall .
Pharmacokinetics
It’s known that the compound’s reactivity is influenced by ph, with specific reactivity towards sulfhydryls at ph 65-75 and increased reactivity towards amino groups at pH values greater than 75 . This suggests that the compound’s bioavailability and distribution could be influenced by the pH of its environment.
Result of Action
The molecular and cellular effects of N-Allylmaleimide’s action depend on the specific proteins and enzymes it interacts with. Given its reactivity with sulfhydryl groups, it could potentially modify a wide range of proteins and enzymes, leading to diverse cellular effects. For instance, N-substituted maleimides have been reported to exhibit excellent thermal stability and electron-withdrawing properties .
Action Environment
The action of N-Allylmaleimide is influenced by environmental factors such as pH . Its reactivity with sulfhydryl groups is specific at pH 6.5-7.5, while at pH values greater than 7.5, it also reacts with amino groups . This suggests that the compound’s action, efficacy, and stability could be influenced by the pH of its environment.
properties
IUPAC Name |
1-prop-2-enylpyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-2-5-8-6(9)3-4-7(8)10/h2-4H,1,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFDAYXWBWRTSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80183885 | |
| Record name | Maleimide, N-allyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80183885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Allylmaleimide | |
CAS RN |
2973-17-3, 31940-21-3 | |
| Record name | N-Allylmaleimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2973-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Allyl-1H-pyrrole-2,5-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002973173 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Allylmaleimide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177880 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC175866 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175866 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Maleimide, N-allyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80183885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ALLYL-1H-PYRROLE-2,5-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MOY8PV1214 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


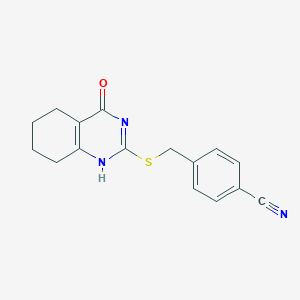
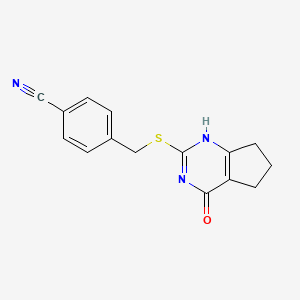
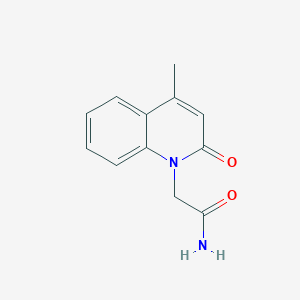
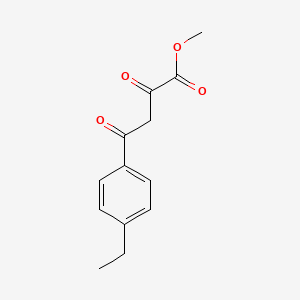
![1-Phenyl-2-[2-(4-phenyl-1,3-thiazol-2-yl)pyridin-1-ium-1-yl]ethanone;bromide](/img/structure/B7811846.png)
![2-[2-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridin-1-ium-1-yl]-1-phenylethanone;bromide](/img/structure/B7811853.png)
![3-amino-N-[6-[(3-aminobenzoyl)amino]hexyl]benzamide](/img/structure/B7811873.png)

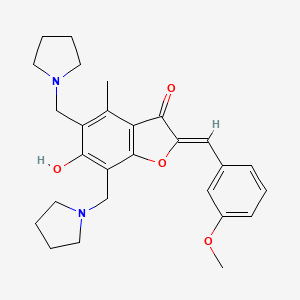
![(2Z)-6-hydroxy-2-(4-methoxybenzylidene)-7-methyl-5-[(4-methylpiperidin-1-yl)methyl]-1-benzofuran-3(2H)-one](/img/structure/B7811884.png)

![(2Z)-6-hydroxy-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-1-benzofuran-3(2H)-one](/img/structure/B7811893.png)
![6-Hydroxy-2-[(5-methoxy-1-methylindol-3-yl)methylene]benzo[b]furan-3-one](/img/structure/B7811899.png)